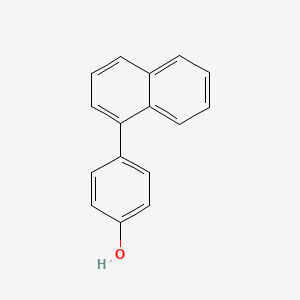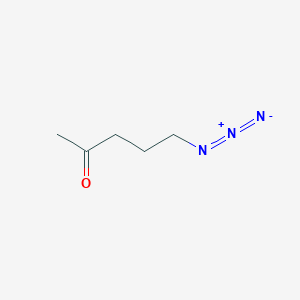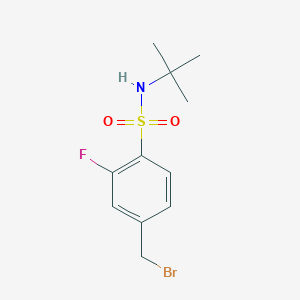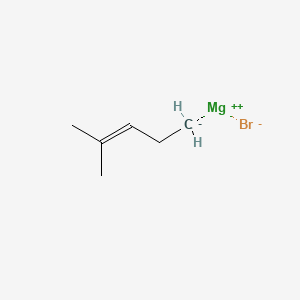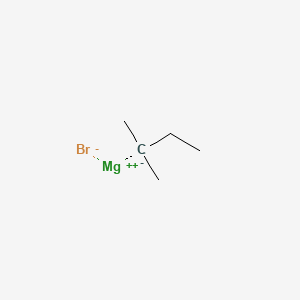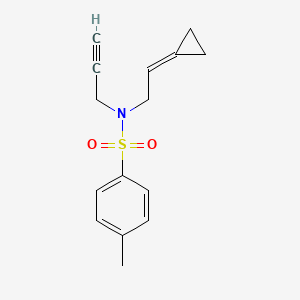
1,3-Diethylimidazolium bromide, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethylimidazolium bromide is a chemical compound that has gained significant attention in various fields of research and industry . It has applications as a solvent, as well as electrochemical properties .
Synthesis Analysis
Imidazolium ionic liquid has been explored as a recyclable and reusable reaction medium. It not only acts as a reaction medium but also enhances the rate of reaction . Theoretical calculations were performed to investigate the relationship between the molecular structure and electrochemical properties of the ILs .Molecular Structure Analysis
The molecular structure of 1,3-Diethylimidazolium bromide is characterized by layers of cations and anions stacked upon one another in a three-dimensional (3D) manner with several non-covalent interactions . Theoretical calculations and molecular dynamics simulations reveal the corrosion inhibition mechanism from the molecular scale .Safety and Hazards
1,3-Diethylimidazolium bromide should be handled with caution as it has not been fully tested yet. Contaminated clothing should be removed and washed before being reused. If inhaled, the exposed person should be moved to fresh air at once. If ingested, the mouth should be rinsed immediately and fresh air should be provided .
Orientations Futures
There has been great interest in studying the unique physical, chemical, and biological properties of ionic liquids (ILs), which allow them to be used as active pharmaceutical agents, for designing multifunctional materials, in different processes and production technologies . Further studies are required to fully understand the properties and potential applications of 1,3-Diethylimidazolium bromide.
Mécanisme D'action
Target of Action
1,3-Diethylimidazolium bromide is a type of ionic liquid, which has been studied for its antimicrobial properties . The primary targets of this compound are a wide range of bacteria and fungi . The compound interacts with these microorganisms, disrupting their normal functions and leading to their elimination.
Mode of Action
It is known that the compound interacts with its targets (bacteria and fungi) in a way that leads to their elimination . This could involve disrupting the cell membrane, inhibiting essential enzymes, or interfering with DNA replication.
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical processes in bacteria and fungi, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The primary result of the action of 1,3-Diethylimidazolium bromide is the elimination of a wide range of bacteria and fungi . This is achieved through the compound’s interaction with these microorganisms, which disrupts their normal functions and leads to their death.
Action Environment
The efficacy and stability of 1,3-Diethylimidazolium bromide can be influenced by various environmental factors. For example, the presence of other substances in the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, factors such as temperature and pH could also influence the compound’s stability and efficacy .
Analyse Biochimique
Biochemical Properties
1,3-Diethylimidazolium bromide, 98%, plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial properties, making it effective against Gram-negative and Gram-positive bacteria as well as fungi . The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death. Additionally, 1,3-Diethylimidazolium bromide can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of 1,3-Diethylimidazolium bromide, 98%, on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of genes involved in stress response, apoptosis, and metabolic processes . In particular, it can induce oxidative stress in cells, leading to the activation of signaling pathways that regulate cell survival and death. Furthermore, 1,3-Diethylimidazolium bromide can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 1,3-Diethylimidazolium bromide, 98%, involves several key interactions at the molecular level. The compound can form ionic bonds with biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function . It can also inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1,3-Diethylimidazolium bromide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Diethylimidazolium bromide, 98%, can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 1,3-Diethylimidazolium bromide can lead to cumulative effects on cellular function, including increased oxidative stress and altered gene expression . In in vitro studies, the compound has been shown to maintain its antimicrobial activity over time, although its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of 1,3-Diethylimidazolium bromide, 98%, vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antimicrobial activity and modulation of metabolic processes . At high doses, it can induce toxic effects, including oxidative stress, apoptosis, and organ damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
1,3-Diethylimidazolium bromide, 98%, is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production . Additionally, it can modulate the activity of enzymes involved in oxidative stress response, thereby influencing cellular redox balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1,3-Diethylimidazolium bromide, 98%, within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 1,3-Diethylimidazolium bromide can interact with intracellular proteins and organelles, leading to its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1,3-Diethylimidazolium bromide, 98%, plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its effects on cellular processes. For example, 1,3-Diethylimidazolium bromide can localize to the mitochondria, where it can affect mitochondrial function and energy production .
Propriétés
IUPAC Name |
1,3-diethylimidazol-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKIMCLALRWQLU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)CC.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B6317571.png)

